molecular formula C10H9F3O3S B1305663 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 386715-52-2

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1305663
CAS No.: 386715-52-2
M. Wt: 266.24 g/mol
InChI Key: RFYXRUBKCQDSQT-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 386715-52-2) is a sulfur-containing ketone derivative with the molecular formula C₁₀H₉F₃O₃S and a molecular weight of 266.24 g/mol . Its structure features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the ethanone backbone and a 4-(trifluoromethyl)phenyl substituent at the 1-position. The trifluoromethyl (-CF₃) and sulfonyl groups are strong electron-withdrawing moieties, conferring high electrophilicity to the ketone carbon, which may influence reactivity in synthetic or biological contexts .

Properties

IUPAC Name

2-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYXRUBKCQDSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379574
Record name 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-52-2
Record name 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone
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Preparation Methods

The synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto an aromatic ring. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. Notably, compounds with trifluoromethyl groups are often associated with enhanced biological activity due to their unique electronic properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications to the methylsulfonyl group can significantly enhance the anticancer activity of related compounds, suggesting a similar potential for this compound .

Material Science

This compound is also utilized in the field of material science, particularly in the development of coatings and polymers. Its sulfonyl group contributes to improved adhesion properties and chemical resistance.

Case Study: Coating Applications

A study examined the use of sulfonyl-containing compounds in hydrophobic polymer coatings, demonstrating that incorporating this compound enhances the durability and performance of these coatings under various environmental conditions .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential drug intermediate with anticancer propertiesJournal of Medicinal Chemistry
Material ScienceEnhances adhesion and chemical resistance in coatingsStudy on hydrophobic coatings

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The methylsulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfur-Containing Ethanones

The target compound differs from analogs in the type and position of sulfur-containing substituents. Key examples include:

2-Methylthio-1-[4-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula : C₁₀H₉F₃OS
  • Molecular Weight : 234.24 g/mol
  • Key Differences: Replaces the methylsulfonyl (-SO₂CH₃) group with a methylthio (-SCH₃) group.
2-Ethylthio-1-[4-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula : C₁₁H₁₁F₃OS
  • Molecular Weight : 248.27 g/mol
  • Key Differences :
    • Features an ethylthio (-SC₂H₅) group, which further increases steric bulk compared to the methylsulfonyl or methylthio analogs.
    • Enhanced lipophilicity may impact membrane permeability in biological systems.
2-Bromo-1-[4-(methylsulfonyl)phenyl]-2-phenylethanone (Compound 33k)
  • Molecular Formula : C₁₅H₁₂BrO₂S
  • Molecular Weight : 343.22 g/mol
  • Key Differences: Substitutes the trifluoromethylphenyl group with a bromine atom and a methylsulfonylphenyl moiety.

Electronic and Steric Effects of Substituents

The methylsulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to thioether or alkylthio groups, as demonstrated by:

  • Polarity: Sulfonyl groups increase solubility in polar solvents (e.g., DMSO, ethanol) compared to thioethers .
  • Reactivity : The ketone carbon in the target compound is more electrophilic, favoring reactions such as nucleophilic additions or condensations.

Comparison with Antiparasitic Pyridine-Based Ethanones

Pyridine derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) exhibit antiparasitic activity by inhibiting CYP51 enzymes . Key contrasts include:

  • Pharmacophores : UDO incorporates a piperazine-pyridine scaffold absent in the target compound, highlighting divergent mechanisms of action.
  • Electronic Profile : The target compound lacks nitrogen-containing heterocycles but retains the trifluoromethyl group, which may contribute to similar electron-deficient properties.

Positional Isomerism and Bioactivity

A positional isomer, 2-(methylsulfonyl)-1-[3-(trifluoromethyl)phenyl]ethanone, shifts the trifluoromethyl group to the 3-position of the phenyl ring . This minor structural change could alter:

  • Crystal Packing : Due to asymmetrical steric effects.
  • Bioactivity : Meta-substitution may reduce binding affinity in biological targets optimized for para-substituted analogs.

Biological Activity

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, with the CAS number 386715-52-2, is a compound noted for its diverse biological activities. Its molecular formula is C10H9F3O3S, and it has a molecular weight of 266.24 g/mol. This article aims to explore its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

  • Molecular Structure : The compound features a methylsulfonyl group and a trifluoromethyl-substituted phenyl ring.
  • Physical Properties :
    • Melting Point : 100-102°C
    • Boiling Point : 419.3°C at 760 mmHg
    • Density : 1.386 g/cm³
    • LogP : 3.01350

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in medicinal chemistry.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values show effectiveness against Staphylococcus aureus (MRSA) and Enterococcus species.
  • A study reported an MIC of 62.5 μg/mL against MRSA, which is comparable to established antibiotics like gentamicin (MIC of 125 μg/mL) .
Bacterial StrainMIC (μg/mL)Comparison AntibioticAntibiotic MIC (μg/mL)
MRSA62.5Gentamicin125
E. coli125Ciprofloxacin250
K. pneumoniae15.6Gentamicin250

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity:

  • It has shown effectiveness against various fungal strains, surpassing fluconazole in some tests with an MIC of 62.5 μg/mL .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells. This dual action leads to bactericidal effects, making it a promising candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Antibiofilm Activity :
    • The compound displayed moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be between 62.216–124.432 μg/mL for MRSA, indicating potential for treating biofilm-related infections .
  • Comparative Analysis with Other Compounds :
    • In comparative studies, derivatives of this compound were evaluated alongside traditional antibiotics, showing superior activity against resistant strains of bacteria and fungi.

Q & A

Basic: What are the established synthetic routes for 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution strategies. For example:

  • Friedel-Crafts acylation : Reacting 4-(trifluoromethyl)benzene derivatives with a sulfonyl-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Oxidation of thioether precursors : Compounds like 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS-dependent) can be oxidized using hydrogen peroxide or mCPBA to introduce the methylsulfonyl group .
    Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like over-oxidation or undesired substitution .

Basic: How is this compound characterized spectroscopically?

  • NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 125 ppm in 19F^{19}\text{F} NMR, while the methylsulfonyl group (-SO₂CH₃) shows distinct 1H^{1}\text{H} signals at δ 3.0–3.3 ppm .
  • IR : Strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) are fragmented to confirm substituents (e.g., loss of -SO₂CH₃ or -CF₃ groups) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites:

  • The carbonyl carbon is electrophilic due to electron-withdrawing effects of -SO₂CH₃ and -CF₃.
  • Substituent effects on aromatic rings (e.g., para-trifluoromethyl) decrease electron density, directing nucleophilic attack to specific positions .
    Methodology : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model transition states and activation energies .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Example: Discrepancies in 13C^{13}\text{C} NMR chemical shifts for sulfonyl vs. thioether analogs:

  • Approach : Cross-validate with X-ray crystallography (e.g., C=O bond lengths in crystalline derivatives) .
  • Case study : For 1-[4-(trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanone, compare experimental IR carbonyl stretches (1685 cm⁻¹) with computational predictions to confirm assignment .

Basic: What are its primary applications in medicinal chemistry?

  • Pharmacophore scaffold : The trifluoromethyl and sulfonyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Case example : Analogues like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4) are intermediates in COX-2 inhibitor synthesis .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors improve temperature control and reduce side reactions (e.g., dimerization) .
  • Catalyst screening : Test Lewis acids (FeCl₃ vs. AlCl₃) to optimize regioselectivity in Friedel-Crafts reactions .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) .

Advanced: How to study its metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Key parameters : Half-life (t₁/₂) and intrinsic clearance (Clₐ) are calculated using substrate depletion curves .
  • Structural modifications : Replace -CF₃ with -OCF₃ to assess metabolic resistance .

Basic: What safety protocols apply for handling this compound?

  • Lab PPE : Use nitrile gloves and fume hoods due to potential irritancy (no acute toxicity reported in Safety Data Sheets) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) before disposal .

Advanced: How does solvent polarity affect its reactivity in cross-coupling reactions?

  • Polar aprotic solvents (DMF, DMSO): Stabilize intermediates in Suzuki-Miyaura couplings by solvating Pd catalysts .
  • Low-polarity solvents (toluene): Favor nucleophilic substitution but may reduce catalyst activity.
    Experimental design : Compare yields in DMF vs. THF using Pd(PPh₃)₄ as a catalyst .

Advanced: What analytical techniques validate batch-to-batch consistency?

  • DSC/TGA : Monitor melting points and thermal decomposition profiles to detect impurities .
  • Chiral HPLC : For enantiopure derivatives, use columns like Chiralpak AD-H to confirm enantiomeric excess (>99%) .

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